molecular formula C13H16N2O B1322348 Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one CAS No. 159634-63-6

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Cat. No. B1322348
M. Wt: 216.28 g/mol
InChI Key: XASIFTKVXJXECW-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is a compound with the CAS Number: 159634-63-6 . It has a molecular weight of 216.28 . It is a white solid in physical form . This compound is also known as Spiroindoline, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities.


Synthesis Analysis

Some spiro[piperidine-4,2’(1’H)-quinazolin]-4’(3’H)-ones were synthesized and evaluated as ligands of the nociceptin receptor . The synthesis of spirochromanones from substituted and the addition of a spiro junction at the C 2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule .


Molecular Structure Analysis

The InChI code for Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is 1S/C13H16N2O/c16-12-9-13 (5-7-14-8-6-13)10-3-1-2-4-11 (10)15-12/h1-4,14H,5-9H2, (H,15,16) . The molecular formula is C13H16N2O .


Chemical Reactions Analysis

The addition of a spiro junction at the C 2 position of the chroman-4-one molecule led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .


Physical And Chemical Properties Analysis

Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one has a molecular weight of 217.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .

Scientific Research Applications

  • Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4’-piperidine] derivatives

    • Summary of Application : This research focuses on the synthesis of spiro[indole-3,4’-piperidine] derivatives using a chelation-controlled cycloisomerization of tryptamine-ynamides .
    • Methods of Application : The process involves the use of Ag(i)/PPh3 as a catalyst to control the cycloisomerization of tryptamine-ynamides .
    • Results : The research successfully developed a method to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
  • Green synthesis and application of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] as selective Hg(II) fluorescence sensor

    • Summary of Application : This research focuses on the green synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and their application as selective Hg(II) fluorescence sensors .
    • Methods of Application : The synthesis was performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media .
    • Results : The research demonstrated that the synthesized compounds can be used as selective fluorescence chemosensors for the detection of Hg2+ .
  • Development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one Compounds in Medicinal Chemistry Research

    • Summary of Application : This research focuses on the development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one compounds in the field of medicinal chemistry .
    • Methods of Application : The process involves the simultaneous reactions of condensation and cyclization .
    • Results : The compounds have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
  • Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4’-piperidine] derivatives

    • Summary of Application : This research focuses on the synthesis of spiro[indole-3,4’-piperidine] derivatives using a chelation-controlled cycloisomerization of tryptamine-ynamides .
    • Methods of Application : The process involves the use of Ag(i)/PPh3 as a catalyst to control the cycloisomerization of tryptamine-ynamides .
    • Results : The research successfully developed a method to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

    • Summary of Application : This research focuses on the synthesis of various piperidine derivatives and their pharmacological applications .
    • Methods of Application : The process involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . More than 7000 piperidine-related papers were published during the last five years .
  • Development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one Compounds in Medicinal Chemistry Research

    • Summary of Application : This research focuses on the development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one compounds in the field of medicinal chemistry .
    • Methods of Application : The process involves the simultaneous reactions of condensation and cyclization .
    • Results : Compounds with the said backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .

Safety And Hazards

The safety information and MSDS for Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one can be found on the J & W Pharmlab LLC website .

Future Directions

The synthesis of spiro[piperidine-4,2’(1’H)-quinazolin]-4’(3’H)-ones and their evaluation as ligands of the nociceptin receptor suggest potential future directions for research .

properties

IUPAC Name

spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIFTKVXJXECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Synthesis routes and methods

Procedure details

The mixture of benzyl 2′-oxo-2′,3′-dihydro-1′H-spiro[piperidine-4,4′-quinoline]-1-carboxylate (1.2 g, 3.4 mmol) and Pd/C (200 mg) in MeOH (20 mL) was hydrogenated under atmosphere pressure at room temperature for 3 h. The catalyst was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by preparative HPLC twice to give 1′H-spiro[piperidine-4,4′-quinolin]-2′(3′H)-one (110 mg, 11%) as a TFA salt. 1H NMR (CDCl3) δ 7.65 (d, J=7.5 Hz, 1H), 7.29-7.45 (m, 3H), 3.45 (d, J=12.3 Hz, 2H), 3.20 (t, J=12.3 Hz, 2H), 2.96 (s, 2H), 2.10-2.21 (m, 2H), 1.70 (d, J=14.1 Hz, 2H). MS (ESI) m/z 217.06 [M+H]+.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 2
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 3
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
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Reactant of Route 5
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 6
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Citations

For This Compound
1
Citations
JX Qiao, TC Wang, R Ruel, C Thibeault… - Journal of medicinal …, 2013 - ACS Publications
Preclinical antithrombotic efficacy and bleeding models have demonstrated that P2Y 1 antagonists are efficacious as antiplatelet agents and may offer a safety advantage over P2Y 12 …
Number of citations: 61 pubs.acs.org

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